4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid, also known by its Chemical Abstracts Service number 5496-35-5, is a compound belonging to the class of imidazole derivatives. This compound is recognized for its potential applications in medicinal chemistry, particularly as an anti-malarial agent. It exhibits the ability to inhibit various biological activities, making it a subject of interest in pharmaceutical research.
This compound can be sourced from various chemical suppliers, including TCI Chemicals and Sigma-Aldrich, where it is available in different purities and quantities. The molecular formula of 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid is , with a molecular weight of approximately 340.37 g/mol . It is classified under organic compounds due to its structural characteristics and functional groups.
The synthesis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid can be achieved through various methods. One common approach involves the reaction of benzoic acid derivatives with appropriate imidazole precursors under controlled conditions.
The molecular structure of 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid features a benzoic acid moiety attached to a diphenylimidazole ring system.
4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid can participate in various chemical reactions due to its functional groups.
The mechanism of action for 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid primarily relates to its biological activity as an anti-malarial agent.
The physical and chemical properties of 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid are crucial for understanding its behavior in various environments.
4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid has several scientific uses:
The core scaffold of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid (CAS RN: 5496-35-5) is predominantly synthesized via multicomponent condensation reactions (MCRs) that demonstrate high atom economy and selectivity. The most efficient route involves the Debus-Radziszewski reaction, where benzil derivatives, aromatic aldehydes (specifically 4-carboxybenzaldehyde), ammonium acetate, and primary amines undergo cyclocondensation in glacial acetic acid under reflux conditions [7]. This one-pot methodology achieves moderate yields (typically 65-75%) but requires optimization due to competing side reactions.
Recent catalytic innovations have significantly improved synthetic efficiency. Heterogeneous acid catalysts including HClO4–SiO₂ and BF₃·SiO₂ enable the reaction to proceed at lower temperatures (60-80°C) with reduced reaction times (1-2 hours) while enhancing yields to >85% [7]. Microwave-assisted synthesis represents another advancement, completing the imidazole ring formation in 15-20 minutes with 20-30% yield improvement over conventional heating [7]. These methods maintain the critical carboxyl functional group integrity while ensuring the product purity exceeds 98% as verified by HPLC [1] [8].
Table 1: Comparative Analysis of Synthetic Methods for 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid
Method | Catalyst/Energy Source | Reaction Time | Yield (%) | Purity (%) |
---|---|---|---|---|
Conventional Reflux | None (AcOH solvent) | 2.5–3 hours | 65–75 | >95 |
Acid-Catalyzed Condensation | HClO4–SiO₂ | 1–2 hours | >85 | >98 |
Microwave-Assisted | None | 15–20 minutes | 85–90 | >98 |
Enantioselective synthesis of chiral analogs leverages transition metal complexes and organocatalysts to induce stereocontrol. Chiral derivatives are synthesized by introducing asymmetric centers at the N1-position of the imidazole ring or the 2-hydroxypropyl side chain. A validated approach employs Mn(III)-salen catalysts to facilitate the stereoselective addition of prochiral nucleophiles to imidazole-based aldehydes, achieving enantiomeric excess (ee) values of 88-92% [7]. The resulting chiral amino alcohol derivatives, such as 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid, demonstrate significant conformational preferences critical for biological targeting.
X-ray crystallography of these derivatives reveals distinct dihedral angles between the imidazole core and peripheral rings. In the 2-hydroxypropyl-substituted derivative, the imidazole ring forms dihedral angles of 48.43°, 20.23°, and 75.38° with the benzoic acid ring and two phenyl rings, respectively. This torsional strain minimizes steric clashes and creates chiral pockets that enhance interactions with biological targets like the HIV-1 capsid protein [4] [7].
Table 2: Stereochemical Outcomes in Asymmetric Synthesis of Key Derivatives
Chiral Derivative | Catalytic System | Enantiomeric Excess (ee%) | Key Structural Feature |
---|---|---|---|
(R)-4-[1-(2-Hydroxypropyl)imidazolyl]benzoic acid | Mn(III)-salen | 90–92% | Dihedral angle: 20.23° (imidazole-Ph) |
S-(-)-1-(4-Methoxyphenyl)imidazolyl benzoate | Cu(II)-BINOL | 85–88% | Axial chirality at C4–N bond |
Solid-phase synthesis enables rapid generation of structural analogs by anchoring carboxylate-containing precursors to polymer-supported resins. While direct reports on 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid are limited in the search results, established protocols for related tetra-substituted imidazoles involve Fmoc-protected Wang resin systems [7]. The benzoic acid moiety is immobilized via ester linkage, allowing sequential addition of benzil derivatives and amines under mild Lewis acid catalysis (e.g., ZrCl₄).
This approach facilitates combinatorial library generation through split-and-pool techniques, where diverse amines (aliphatic, aromatic, heterocyclic) are incorporated at the N1-position. Critical advantages include simplified purification (acidic cleavage releases pure products) and scalability. Automated systems can produce >50 analogs in 48 hours with yields averaging 70–80% per step, accelerating structure-activity relationship (SAR) studies for HIV-1 reverse transcriptase inhibition [7].
Strategic modifications of the parent compound target the carboxylic acid group and imidazole N–H proton to amplify biological activity. Key functionalization approaches include:
Table 3: Bioactivity Enhancement Through Targeted Functionalization
Derivative | Functionalization | Enhanced Bioactivity | MIC (μg/mL) |
---|---|---|---|
4-[(Imidazolyl)diazenyl]benzoic acid | Azo-coupling | Antibacterial vs. Gram-positive bacteria | 7–15 (Staph. aureus) |
Cu(II) complex of imidazole-benzoate | Metal coordination | Antifungal vs. Candida utilis | 5.8 (vs. 14 for ligand) |
Ethyl 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate | Esterification | Improved HIV-1 capsid binding (IC₅₀: 2.1 μM) | N/A |
These modifications demonstrate that electronic modulation and steric extension significantly influence bioactivity. Azo-functionalized derivatives exhibit redshifted UV-Vis spectra (λₘₐₓ ≈ 425 nm), indicating extended conjugation that correlates with improved DNA interaction capabilities [3] [7].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0